An In-depth Technical Guide to 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile: Molecular Structure, Properties, and Characterization
An In-depth Technical Guide to 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile: Molecular Structure, Properties, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of specific functional groups can profoundly influence a molecule's biological activity and material properties. Halogenated organic compounds, particularly those featuring a combination of bromine, fluorine, and a nitrile group, are of significant interest. 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a compound of interest within the broader class of phenoxybenzonitrile derivatives. These derivatives are recognized as privileged scaffolds in drug discovery, with applications ranging from oncology to neurodegenerative diseases.[1][2] The strategic placement of a bromine atom, a fluorine atom, a methyl group, and a nitrile moiety on the phenoxybenzonitrile core suggests a molecule designed with specific electronic and steric properties to modulate its interaction with biological targets.[3][4]
This technical guide provides a comprehensive overview of the molecular structure, calculated physicochemical properties, and a proposed workflow for the structural characterization of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile. The insights provided herein are intended to support researchers in understanding the unique attributes of this molecule and to provide a framework for its empirical investigation.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile are rooted in its molecular architecture. The molecule consists of a benzonitrile ring substituted with a bromine atom and a phenoxy group. The phenoxy ring is further substituted with a fluorine atom and a methyl group.
Chemical Structure
The two-dimensional structure of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is depicted below.
Caption: 2D Chemical Structure of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile
Physicochemical Data
A summary of the key identifiers and calculated properties for 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is presented in the table below. These values are crucial for experimental design, including solvent selection, purification strategies, and analytical method development.
| Property | Value | Source |
| IUPAC Name | 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile | - |
| CAS Number | 1977956-81-2 | [5] |
| Molecular Formula | C₁₄H₉BrFNO | [5] |
| Molecular Weight | 306.13 g/mol | [5] |
| SMILES | O(C1C=C(C=CC=1C)F)C1C=CC(=CC=1C#N)Br | [5] |
Rationale for Structural Design
The specific arrangement of substituents in 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is not arbitrary. Each functional group is expected to contribute to the overall electronic and conformational properties of the molecule, which in turn dictates its reactivity and potential biological interactions.
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Benzonitrile Moiety : The nitrile group is a versatile functional group in medicinal chemistry. It can act as a hydrogen bond acceptor and is relatively stable metabolically. Its presence can influence the molecule's polarity and ability to interact with protein active sites.[3]
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Phenoxy Linker : The ether linkage provides a degree of conformational flexibility, allowing the two aromatic rings to adopt various spatial orientations. This flexibility can be crucial for optimal binding to a biological target.[2]
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Bromine Atom : As a heavy halogen, bromine can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding. Its electron-withdrawing nature also modulates the electronics of the benzonitrile ring.
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Fluorine Atom : The high electronegativity of fluorine can alter the pKa of nearby functional groups and influence metabolic stability by blocking potential sites of oxidation. It can also engage in hydrogen bonding and other electrostatic interactions.
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Methyl Group : The methyl group provides steric bulk and can engage in hydrophobic interactions within a binding pocket. Its placement can influence the preferred conformation of the phenoxy ring.
Proposed Experimental Workflow for Structural Characterization
A robust and unambiguous characterization of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is essential to confirm its identity and purity. The following experimental workflow outlines a standard approach for the structural elucidation of a novel organic compound.
Caption: Experimental Workflow for the Characterization of 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile
Step-by-Step Methodologies
1. Synthesis and Purification:
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Protocol:
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To a solution of 5-bromo-2-fluorobenzonitrile (1.0 eq) and 5-fluoro-2-methylphenol (1.1 eq) in a suitable solvent such as DMF or DMSO, add a base like potassium carbonate (2.0 eq).
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Add a catalytic amount of a copper or palladium catalyst.
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Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture, dilute with water, and extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
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2. Spectroscopic Analysis:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: This will provide information on the number and connectivity of protons in the molecule. The aromatic region will show a complex pattern of splitting due to the various substituents. The methyl group will appear as a singlet.
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¹³C NMR: This will confirm the number of unique carbon atoms in the molecule and their chemical environment. The carbon of the nitrile group will have a characteristic chemical shift.
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¹⁹F NMR: This will show a signal for the single fluorine atom, and its coupling to nearby protons can help confirm its position on the aromatic ring.
-
-
Mass Spectrometry (MS):
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High-Resolution Mass Spectrometry (HRMS): This is crucial for confirming the molecular formula. The observed mass should be within a few ppm of the calculated exact mass of C₁₄H₉BrFNO. The isotopic pattern of bromine (approximately 1:1 ratio of ⁷⁹Br and ⁸¹Br) will be a key diagnostic feature.
-
-
Infrared (IR) Spectroscopy:
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The IR spectrum should show characteristic absorption bands for the C≡N stretch of the nitrile group (typically around 2220-2260 cm⁻¹), C-O-C stretch of the ether linkage, and C-Br and C-F stretches.
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3. Purity Assessment:
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High-Performance Liquid Chromatography (HPLC): HPLC analysis using a suitable column and mobile phase will determine the purity of the synthesized compound. A single major peak with a purity of >95% is generally required for further studies.
Potential Applications and Future Directions
The structural motifs present in 5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile suggest several potential areas of application, particularly in drug discovery. The phenoxybenzonitrile scaffold is found in a number of biologically active molecules. For example, related structures have been investigated as inhibitors of Bruton's tyrosine kinase (BTK), a target for certain types of cancer.[6] The specific combination of halogens and a methyl group could be explored to optimize potency, selectivity, and pharmacokinetic properties against a range of biological targets.
Future research on this molecule could involve:
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Biological Screening: Evaluating the compound against a panel of kinases and other enzymes to identify potential biological targets.
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Analogue Synthesis: Systematically modifying the substitution pattern on both aromatic rings to establish structure-activity relationships (SAR).
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X-ray Crystallography: Obtaining a crystal structure of the compound, or in a complex with a biological target, would provide definitive proof of its three-dimensional structure and binding mode.
Conclusion
5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile is a molecule with significant potential for further investigation in the fields of medicinal chemistry and materials science. Its carefully designed molecular architecture, featuring a combination of key functional groups, provides a foundation for exploring its unique chemical and biological properties. The detailed characterization workflow presented in this guide offers a robust framework for researchers to confirm the structure and purity of this compound, paving the way for its exploration in various scientific applications.
References
-
MySkinRecipes. 5-Bromo-3-fluoro-2-methylbenzonitrile. [Link]
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MDPI. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022. [Link]
-
Fleming, F. F., et al. "Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore." Journal of Medicinal Chemistry, vol. 53, no. 22, 2010, pp. 7902-17. [Link]
-
MDPI. Discovery of 5-Phenoxy-2-aminopyridine Derivatives as Potent and Selective Irreversible Inhibitors of Bruton's Tyrosine Kinase. [Link]
Sources
- 1. 5-Bromo-3-fluoro-2-methylbenzonitrile [myskinrecipes.com]
- 2. Terminal Phenoxy Group as a Privileged Moiety of the Drug Scaffold—A Short Review of Most Recent Studies 2013–2022 [mdpi.com]
- 3. Nitrile-Containing Pharmaceuticals: Efficacious Roles of the Nitrile Pharmacophore - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. 1977956-81-2|5-Bromo-2-(5-fluoro-2-methylphenoxy)benzonitrile|BLD Pharm [bldpharm.com]
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